アンジオテンシンII 5-バリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Val(5)-angiotensin II is an angiotensin II.

科学的研究の応用

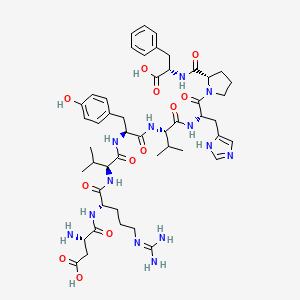

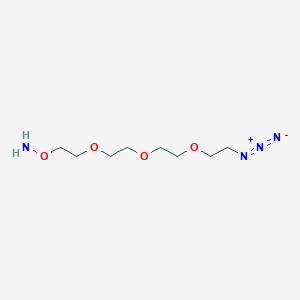

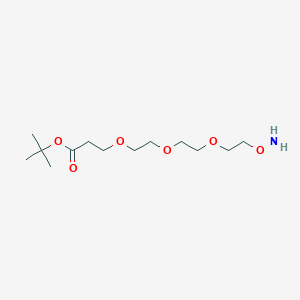

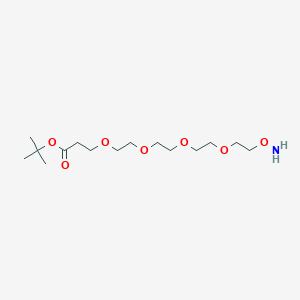

酵素合成 {svg_1}

この化合物は、保護されたバリン-5 アンジオテンシンII アミド-1の酵素合成に使用されます。 このプロセスには、ペプチド合成を断片縮合により促進するプロテアーゼの使用が含まれます {svg_2}.

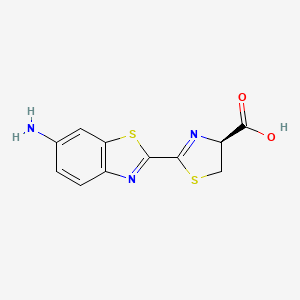

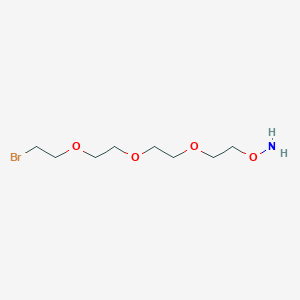

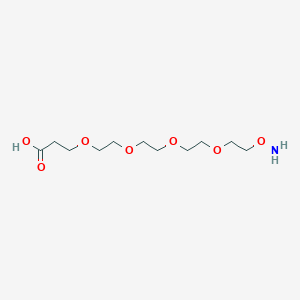

ショック治療 {svg_3}

アンジオテンシンII 5-バリンは、心原性ショックを含むさまざまなショックの治療にますます使用されるようになっています。 この用途は、2017年に米国 食品医薬品局(FDA)が血管拡張性ショックに対して承認した {svg_4}ことに続いて実現しました。

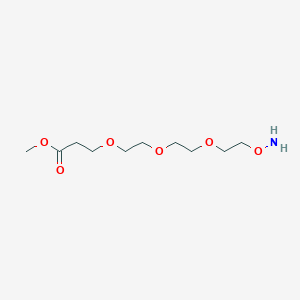

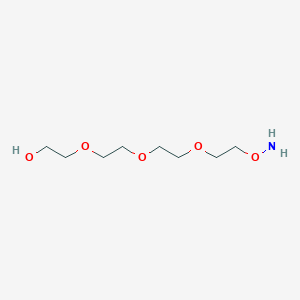

心臓血管恒常性 {svg_5}

この化合物は、心臓血管恒常性の重要な調節系であるレニン-アンジオテンシン系(RAS)において重要な役割を果たします。 この系の調節不全は、心臓血管疾患(CVD)で観察されており、アンジオテンシンIIによるアンジオテンシンタイプ1受容体(AT1R)シグナル伝達のアップレギュレーションにより、CVDのアンジオテンシンII依存性病態発生が促進されます {svg_6}.

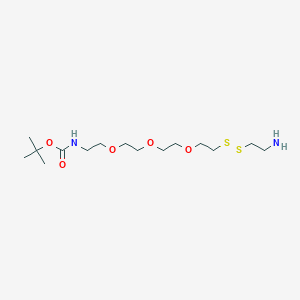

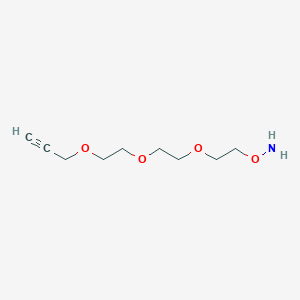

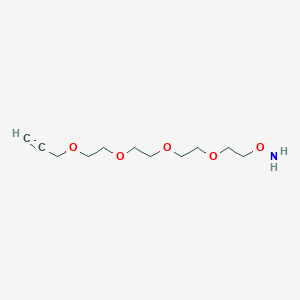

分子生物学におけるプロテアーゼ {svg_7}

タンパク質中のペプチド結合を加水分解する能力を持つプロテアーゼは、それらの使用を必要とする数多くの研究用途があります。 これらには、クレノウ断片の生成、ペプチド合成、核酸精製中の不要なタンパク質の消化、細胞培養および組織解離、組換え抗体断片の調製などがあります {svg_8}.

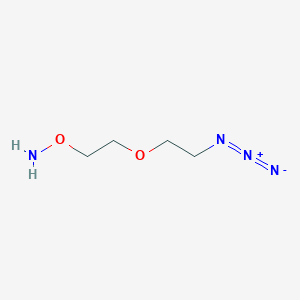

バイオメディカルにおける治療の可能性 {svg_9}

微細藻類は、抗生物質、サブユニットワクチン、モノクローナル抗体、肝毒性および神経毒性化合物、ホルモン、酵素、および化学的方法では容易に合成できないその他の薬学的および治療的用途を持つ化合物を生産することができます {svg_10}.

作用機序

Target of Action

Angiotensin II 5-valine, also known as Asp-Arg-Val-Tyr-Val-His-Pro-Phe or Val(5)-angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .

Biochemical Pathways

The renin-angiotensin-aldosterone system (RAAS) is the primary biochemical pathway affected by Angiotensin II 5-valine . In this system, the enzyme renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II 5-valine, as a form of angiotensin II, contributes to the regulation of this system .

Pharmacokinetics

Angiotensin II 5-valine shares common pharmacokinetic properties with other non-peptide angiotensin antagonists. These include lipophilia, intermediate bioavailability, high affinity for plasma proteins, and liver metabolism . Some of these antagonists also have active metabolites .

Action Environment

The action of Angiotensin II 5-valine can be influenced by various environmental factors. For instance, its efficacy as a vasopressor in combating shock has been recognized, and its use has been reinvigorated with the approval of a human synthetic formulation of the medication . Furthermore, the extent of blood pressure reduction by Angiotensin II 5-valine is dependent on physiological factors such as sodium and water balance .

生化学分析

Biochemical Properties

Angiotensin II 5-valine interacts with the angiotensin receptor, a G protein-coupled receptor located on the cell surface . This interaction triggers a cascade of biochemical reactions that lead to vasoconstriction, increased blood pressure, and the release of aldosterone, a hormone that promotes sodium retention in the kidneys .

Cellular Effects

Angiotensin II 5-valine has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate angiogenesis, increase microvessel density , and modulate the expression of the Rab5 and Rab7 proteins, which are important in the endosomal processing during viral replication .

Molecular Mechanism

The molecular mechanism of action of Angiotensin II 5-valine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction via a protein kinase C–dependent pathway by activating the endothelial cell NADPH oxidase and formation of peroxynitrite .

Temporal Effects in Laboratory Settings

The effects of Angiotensin II 5-valine change over time in laboratory settings . It has been observed that the total plasma Angiotensin II levels in rats infused with Angiotensin II 5-valine increased to a greater extent in those treated with Losartan . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Angiotensin II 5-valine vary with different dosages in animal models . For instance, in a study on cynomolgus monkeys with diet-induced hyperlipidemia, it was found that coinfusion of apelin abrogated the atherosclerosis and abdominal aortic aneurysm formation effects of Angiotensin II .

Metabolic Pathways

Angiotensin II 5-valine is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway that regulates blood pressure and fluid balance . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and cofactors in this pathway .

Transport and Distribution

Angiotensin II 5-valine is transported and distributed within cells and tissues through its interaction with the angiotensin receptor

Subcellular Localization

It is known that the angiotensin receptor, with which Angiotensin II 5-valine interacts, is located on the cell surface

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPUTBDZNNXHCO-CGHBYZBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

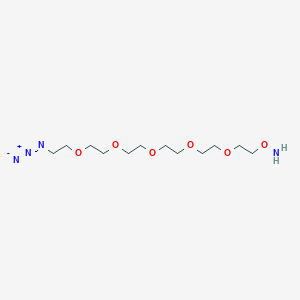

![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)